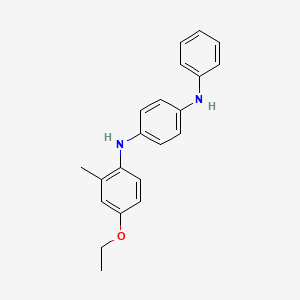
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is an organic compound with a complex structure that includes ethoxy, methyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-2-methylaniline with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which N1-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Ethoxy-2-methylphenyl)-2-methylpropan-2-ylacetamide
- N-(4-Ethoxy-2-methylphenyl)-N3-methyl-β-alaninamide
Uniqueness
N~1~-(4-Ethoxy-2-methylphenyl)-N~4~-phenylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
114068-53-0 |
|---|---|
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-N-(4-ethoxy-2-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H22N2O/c1-3-24-20-13-14-21(16(2)15-20)23-19-11-9-18(10-12-19)22-17-7-5-4-6-8-17/h4-15,22-23H,3H2,1-2H3 |
Clave InChI |
OTPYNBVXESMDOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
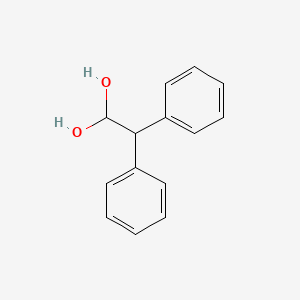
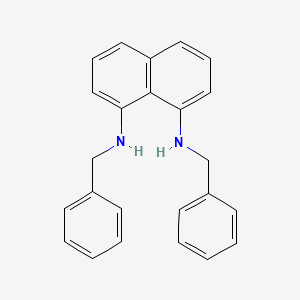
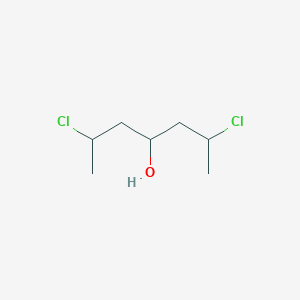
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)

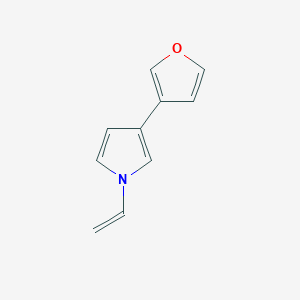
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
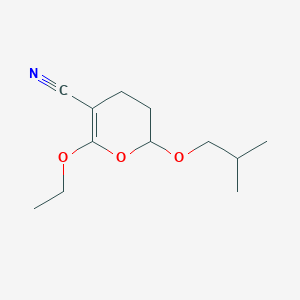
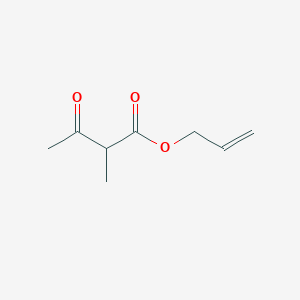
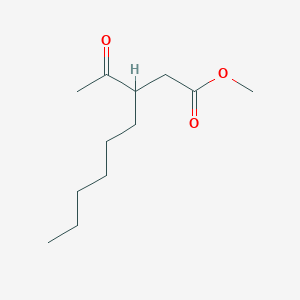
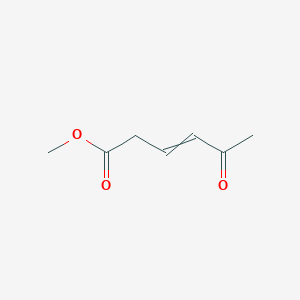
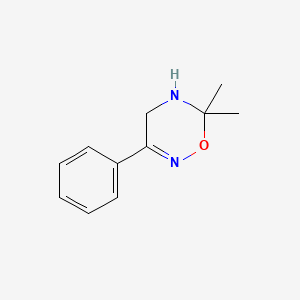
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
